molecular formula C9H18O3 B14661458 Butyl 2,2-dimethylpropaneperoxoate CAS No. 39933-37-4

Butyl 2,2-dimethylpropaneperoxoate

Cat. No.: B14661458
CAS No.: 39933-37-4
M. Wt: 174.24 g/mol
InChI Key: DTGWMJJKPLJKQD-UHFFFAOYSA-N
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Description

It is primarily used as a radical initiator in polymerization processes . This compound is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 2,2-dimethylpropaneperoxoate typically involves the reaction of tert-butyl hydroperoxide with pivalic acid chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide compound.

Industrial Production Methods: Industrial production of this compound often employs continuous processes using plate exchangers with high heat exchange capacity . This method ensures efficient heat management, which is crucial for the stability and safety of the peroxide compound during production.

Chemical Reactions Analysis

Types of Reactions: Butyl 2,2-dimethylpropaneperoxoate primarily undergoes decomposition reactions to generate free radicals . These radicals can then participate in various polymerization reactions.

Common Reagents and Conditions:

    Oxidation: The compound can act as an oxidizing agent due to its peroxide group.

    Reduction: It can be reduced to its corresponding alcohol under specific conditions.

    Substitution: The peroxide group can be substituted with other functional groups in the presence of suitable reagents.

Major Products Formed: The primary products formed from the decomposition of this compound are free radicals, which are essential for initiating polymerization reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of butyl 2,2-dimethylpropaneperoxoate involves the homolytic cleavage of the peroxide bond, resulting in the formation of free radicals . These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets are primarily the double bonds in monomers, and the pathways involved include radical chain reactions.

Comparison with Similar Compounds

    tert-Butyl hydroperoxide: Another peroxide compound used as a radical initiator.

    Di-tert-butyl peroxide: A similar compound with two tert-butyl groups.

    Cumene hydroperoxide: Used in similar applications but has different stability and reactivity profiles.

Uniqueness: Butyl 2,2-dimethylpropaneperoxoate is unique due to its specific decomposition temperature and the stability of the radicals it generates . This makes it particularly suitable for controlled polymerization processes where precise control over radical generation is required.

Properties

CAS No.

39933-37-4

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

butyl 2,2-dimethylpropaneperoxoate

InChI

InChI=1S/C9H18O3/c1-5-6-7-11-12-8(10)9(2,3)4/h5-7H2,1-4H3

InChI Key

DTGWMJJKPLJKQD-UHFFFAOYSA-N

Canonical SMILES

CCCCOOC(=O)C(C)(C)C

Origin of Product

United States

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